molecular formula C8H6N2OS2 B3032806 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- CAS No. 53428-07-2

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-

Cat. No.: B3032806
CAS No.: 53428-07-2
M. Wt: 210.3 g/mol
InChI Key: RRJVVJRJMYKPGH-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a thiazolidinone ring fused with a pyrrole moiety, which imparts unique chemical and biological properties

Biochemical Analysis

Biochemical Properties

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, this compound can bind to DNA, affecting the transcription process and thereby influencing gene expression .

Cellular Effects

The effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- on cells are profound. It can induce apoptosis in cancer cells by activating specific cell signaling pathways. This compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered energy production and consumption. Furthermore, it has been observed to modulate the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation .

Molecular Mechanism

At the molecular level, 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and DNA, altering their structure and function. This binding can inhibit enzyme activity or activate signaling pathways that lead to changes in gene expression. For example, the compound’s interaction with kinases can result in the phosphorylation of target proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as reduced tumor growth in cancer models. At high doses, it can cause toxic effects, including damage to healthy tissues and organs. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production .

Transport and Distribution

Within cells and tissues, 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. For example, binding to transport proteins can facilitate the compound’s entry into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, thereby increasing its efficacy. For instance, localization to the nucleus allows the compound to interact with DNA and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- typically involves the condensation of thiazolidinone derivatives with pyrrole aldehydes. One common method involves dissolving the thiazolidinone derivative and the corresponding aldehyde in a mixture of triethylamine and ethanol, followed by heating the solution to 80°C under stirring for several hours . This reaction yields the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- can be compared with other thiazolidinone derivatives, such as:

The uniqueness of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- lies in its specific structural features and the presence of the pyrrole moiety, which enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJVVJRJMYKPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397269
Record name 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53428-07-2
Record name 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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